4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
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Overview
Description
4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core structure with an ethyl group at the 4-position and a methoxybenzoate ester at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the condensation of 4-ethyl-2-oxo-2H-chromen-7-ol with 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- 4-ethyl-2-oxo-2H-chromen-7-yl acetate
- 4-ethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and methoxybenzoate ester differentiates it from other coumarin derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
Molecular Formula |
C19H16O5 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C19H16O5/c1-3-12-10-18(20)24-17-11-15(7-8-16(12)17)23-19(21)13-5-4-6-14(9-13)22-2/h4-11H,3H2,1-2H3 |
InChI Key |
VQQABGWDVPHSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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